AVX001

Description

cPLA2 Inhibiting Silicone-based Gel this compound is a topical preparation composed of a silicone gel containing a docosahexaenoic acid derivative and cytosolic group IVA phospholipase A2 alpha (cytosolic phospholipase A2 group IVA; cPLA2a; GIVA cPLA2; Group IVA cPLA2) inhibitor, with potential anti-inflammatory activity. Upon topical application to the affected site(s), the cPLA2 inhibiting silicone-based gel this compound binds to and inhibits the activity of cPLA2alpha. This may inhibit cPLA2alpha-mediated inflammation. cPLA2alpha catalyzes the release of arachidonic acid from glycerophospholipids and plays a key role in various inflammatory diseases. It is overexpressed in certain cancer cells and may play a key role in proliferation, migration, and chemo-resistance.

AVX-001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

cytosolic phospholipase A2 inhibitor; structure in first source

Properties

CAS No. |

300553-18-8 |

|---|---|

Molecular Formula |

C21H29F3OS |

Molecular Weight |

386.5 g/mol |

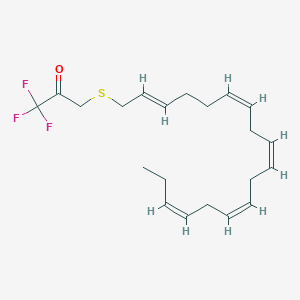

IUPAC Name |

1,1,1-trifluoro-3-[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentaenyl]sulfanylpropan-2-one |

InChI |

InChI=1S/C21H29F3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20(25)21(22,23)24/h3-4,6-7,9-10,12-13,16-17H,2,5,8,11,14-15,18-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,17-16+ |

InChI Key |

RBPYIYOPSGHFQG-IIFHDYRKSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/CSCC(=O)C(F)(F)F |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCC=CCSCC(=O)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AVX-001; AKH-217; FP-025; AVX001; AKH217; FP025; AVX 001; AKH 217; FP 025; |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Effects of AVX001 on Keratinocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in the production of eicosanoids, which are potent lipid mediators of inflammation.[1][2] By targeting cPLA2α, this compound has demonstrated both anti-inflammatory and anti-proliferative effects, making it a compound of interest for inflammatory skin conditions such as psoriasis and actinic keratosis.[3][4][5][6][7] This technical guide provides an in-depth summary of the cellular effects of this compound on keratinocytes, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by inhibiting the cPLA2α enzyme.[8] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release free fatty acids, most notably arachidonic acid (AA).[1] AA is a precursor to a multitude of lipid signaling molecules, including prostaglandins and leukotrienes, which are key drivers of inflammation. By inhibiting cPLA2α, this compound effectively reduces the availability of AA, leading to a balanced reduction in the production of these pro-inflammatory eicosanoids.[1][9] This dual action of reducing inflammation and inhibiting the hyperproliferation of keratinocytes forms the basis of its therapeutic potential in skin diseases.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on the immortalized human keratinocyte cell line, HaCaT.

Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Release in HaCaT Cells

| Treatment | Fold Change in PGE2 Release (vs. Vehicle) | This compound Concentration | Inhibition of Stimulated PGE2 Release |

| TNF-α (10 ng/mL) | 67-fold increase | - | - |

| TNF-α (10 ng/mL) + this compound | Dose-dependent inhibition | IC50 of 5 µM | Significant reduction |

| EGF (10 ng/mL) | Stimulation of PGE2 release | - | - |

| EGF (10 ng/mL) + this compound | Significant reduction | 5 µM | Attenuated release |

| Stratified HaCaT cultures + EGF (1 ng/mL) | - | 5 µM | Significant reduction |

Data extracted from a study on the effects of cPLA2α inhibition.[1][8]

Table 2: Effect of this compound on Arachidonic Acid (AA) Release and Keratinocyte Proliferation

| Parameter | Treatment | This compound Concentration | Outcome |

| AA Release | EGF (10 ng/mL) | 5 µM | Attenuated release |

| Cell Viability (Actively Proliferating HaCaT) | This compound for 24h | 5 µM | Inhibition |

| Keratinocyte Proliferation (Monolayer) | This compound | 5 µM | Inhibition (in absence and presence of growth factors) |

| Keratinocyte Proliferation (Stratified Cultures) | This compound | 5 µM | Inhibition |

Data extracted from a study on the effects of cPLA2α inhibition.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action in Keratinocytes

Caption: this compound inhibits cPLA2α, blocking growth factor-induced AA release and subsequent inflammation and proliferation.

Experimental Workflow: Assessing this compound's Effect on Keratinocyte Proliferation

Caption: A typical workflow for evaluating the anti-proliferative effects of this compound on keratinocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.[1]

Cell Culture

-

Cell Line: Immortalized human keratinocytes (HaCaT) were used.

-

Media: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

PGE2 Release Assay

-

Seeding: HaCaT cells were seeded in 24-well plates and grown to confluence.

-

Starvation: Prior to stimulation, cells were serum-starved for 24 hours.

-

Pre-treatment: Cells were pre-treated with various concentrations of this compound or vehicle control for 30 minutes.

-

Stimulation: Cells were then stimulated with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or epidermal growth factor (EGF; 10 ng/mL) for 6 hours.

-

Sample Collection: The cell culture supernatant was collected.

-

Measurement: PGE2 levels in the supernatant were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Arachidonic Acid (AA) Release Assay

-

Labeling: HaCaT cells were labeled with [3H]-arachidonic acid (0.5 µCi/mL) in serum-free media for 18 hours.

-

Washing: Cells were washed to remove unincorporated [3H]-AA.

-

Pre-treatment: Cells were pre-treated with this compound (5 µM) or vehicle for 30 minutes.

-

Stimulation: Cells were stimulated with EGF (10 ng/mL) for 30 minutes.

-

Sample Collection: The supernatant was collected.

-

Measurement: The amount of released [3H]-AA in the supernatant was measured by liquid scintillation counting.

Cell Viability and Proliferation Assays

-

Resazurin Assay (Viability):

-

Actively proliferating HaCaT cells were treated with this compound for 24 hours.

-

Resazurin solution was added to the culture medium.

-

After incubation, the fluorescence of the reduced product, resorufin, was measured to determine the number of metabolically active cells.

-

-

Ki-67 Staining (Proliferation in Stratified Cultures):

-

HaCaT cells were grown on porous collagen-coated membranes at the air-liquid interface for 12 days with or without this compound (5 µM) and in the presence of EGF (1 ng/mL).

-

Cultures were fixed, embedded in paraffin, and sectioned.

-

Sections were stained with an anti-Ki-67 antibody, a marker for proliferating cells.

-

The proportion of Ki-67-positive cells was quantified to determine the proliferation index.

-

Conclusion

The available data strongly indicate that this compound is a potent inhibitor of cPLA2α in keratinocytes. Its ability to dose-dependently reduce the release of pro-inflammatory mediators like PGE2 and to inhibit keratinocyte proliferation provides a clear cellular basis for its observed efficacy in clinical trials for inflammatory skin diseases.[1][3] The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of cPLA2α inhibition for dermatological conditions.

References

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation | Semantic Scholar [semanticscholar.org]

- 3. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dermatologytimes.com [dermatologytimes.com]

- 6. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound this compound In A Topical Formulation - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]

The Role of AVX001 in the Reduction of Prostaglandins and Leukotrienes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVX001 is a novel small molecule inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By targeting cPLA2α, this compound effectively curtails the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows. The presented evidence underscores the potential of this compound as a therapeutic agent for a range of inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory process, leading to the generation of potent lipid mediators, including prostaglandins and leukotrienes. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme that initiates this cascade by liberating AA from membrane phospholipids. Consequently, inhibiting cPLA2α presents a compelling therapeutic strategy to broadly suppress pro-inflammatory eicosanoid production.

This compound has emerged as a potent and selective inhibitor of cPLA2α.[1] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific evidence for this compound's role in reducing prostaglandin and leukotriene levels.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the enzymatic activity of cPLA2α.[2][3] This inhibition prevents the release of arachidonic acid from the sn-2 position of membrane phospholipids, thereby blocking the initial step of the eicosanoid synthesis pathway. The reduction in available arachidonic acid leads to a subsequent decrease in the production of both prostaglandins and leukotrienes.

Furthermore, the inhibitory action of this compound on cPLA2α has downstream effects on other inflammatory signaling pathways. Notably, this compound has been shown to suppress the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[4][5] This dual mechanism of action—direct inhibition of eicosanoid production and modulation of inflammatory gene transcription—contributes to the robust anti-inflammatory profile of this compound.

Signaling Pathway Diagram

Quantitative Data on Prostaglandin and Leukotriene Reduction

Multiple studies have quantified the inhibitory effect of this compound on prostaglandin and leukotriene synthesis in various experimental models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Prostaglandin E2 (PGE2) by this compound

| Cell Type | Stimulus | This compound Concentration (µM) | PGE2 Inhibition (%) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 1 | ~40 | Hansen et al., 2020 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10 | ~80 | Hansen et al., 2020 |

| Human Immortalized Keratinocytes (HaCaT) | Tumor Necrosis Factor-α (TNF-α) | 1 | ~50 | Hansen et al., 2020 |

| Human Immortalized Keratinocytes (HaCaT) | Tumor Necrosis Factor-α (TNF-α) | 10 | ~90 | Hansen et al., 2020 |

| Rat Renal Mesangial Cells | Interleukin-1β (IL-1β) | 10 | 90 | Huwiler et al., 2012[6] |

| Human SW982 Synoviocytes | Interleukin-1β (IL-1β) | 1.1 (IC50) | 50 | Gabrielsen et al., 2019[7] |

Table 2: In Vitro Inhibition of Leukotriene B4 (LTB4) by this compound

| Cell Type | Stimulus | This compound Concentration (µM) | LTB4 Inhibition (%) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | A23187 (calcium ionophore) | 1 | ~30 | Hansen et al., 2020[8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | A23187 (calcium ionophore) | 10 | ~75 | Hansen et al., 2020[8] |

Table 3: In Vivo Reduction of Prostaglandin E2 (PGE2) by this compound in a Murine Collagen-Induced Arthritis Model

| Treatment Group | Dose | PGE2 Reduction (%) | Reference |

| This compound (Prophylactic) | 30 mg/kg | 37 | Gabrielsen et al., 2019[7] |

| This compound (Therapeutic) | 30 mg/kg | 54 | Gabrielsen et al., 2019[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

cPLA2α Enzyme Activity Assay (Modified Dole Assay)

This assay measures the in vitro enzymatic activity of cPLA2α by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Protocol:

-

Substrate Preparation: Prepare mixed micelles containing 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine, unlabeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, and Triton X-100 in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂).

-

Enzyme and Inhibitor Preparation: Dilute purified recombinant human cPLA2α to the desired concentration in an appropriate assay buffer. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the mixed micelle substrate, and the this compound dilution (or vehicle control). Initiate the reaction by adding the diluted cPLA2α enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a Dole reagent (isopropanol:heptane:1 M H₂SO₄, 40:10:1, v/v/v).

-

Fatty Acid Extraction: Add heptane and water to the mixture, vortex, and centrifuge to separate the phases. The upper heptane phase contains the released radiolabeled arachidonic acid.

-

Quantification: Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle-treated controls.

Eicosanoid Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is used to quantify prostaglandins and leukotrienes in biological samples.

Protocol:

-

Sample Collection: Collect cell culture supernatants or plasma samples and immediately add an antioxidant (e.g., butylated hydroxytoluene) and an internal standard mixture (containing deuterated analogs of the eicosanoids of interest).

-

Solid-Phase Extraction (SPE): Acidify the samples (e.g., to pH 3 with formic acid) and apply them to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent to remove interfering substances. Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each eicosanoid and its corresponding internal standard.

-

Quantification: Construct a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the eicosanoids in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

Luciferase Reporter Gene Assay for sPLA2 Promoter Activity

This assay is used to determine the effect of this compound on the transcriptional activity of the secretory phospholipase A2 (sPLA2) promoter, which is regulated by NF-κB.

Protocol:

-

Plasmid Construction: Clone the promoter region of the sPLA2 gene upstream of a luciferase reporter gene in a suitable expression vector (e.g., pGL3-Basic).

-

Cell Culture and Transfection: Culture an appropriate cell line (e.g., HEK293T or the cell type of interest) and transfect the cells with the sPLA2 promoter-luciferase construct. Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Cell Treatment: After transfection, treat the cells with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: In a luminometer plate, add the cell lysate to a substrate for firefly luciferase and measure the luminescence. Subsequently, add a substrate for Renilla luciferase to the same well and measure the luminescence again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity relative to the unstimulated control and determine the inhibitory effect of this compound.

Experimental and Logical Workflow Visualizations

The following diagrams illustrate the workflows of key experimental procedures and the logical relationships in the mechanism of action of this compound.

Conclusion

This compound demonstrates a potent and consistent ability to reduce the production of both prostaglandins and leukotrienes across a range of in vitro and in vivo models. Its mechanism of action, centered on the inhibition of cPLA2α, provides a broad-spectrum anti-inflammatory effect by targeting the initial, rate-limiting step of the arachidonic acid cascade. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent for inflammatory diseases. The dual inhibitory effect on both eicosanoid synthesis and NF-κB-mediated gene expression positions this compound as a compelling candidate for clinical investigation in various inflammatory conditions.

References

- 1. Facebook [cancer.gov]

- 2. AVX-001 | cytosolic phospholipase A2 (cPLA2) inhibitor | CAS 300553-18-8 | AVX-001; AKH-217; FP-025; AKH217; FP025; this compound| InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Functional characterization of mutations in inherited human cPLA2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Synthesis of Osimertinib (AZD9291)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the discovery, synthesis, and mechanism of action of Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively inhibit both EGFR-sensitizing (EGFRm+) and T790M resistance mutations while sparing wild-type (WT) EGFR.[1][2] This guide includes key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction and Rationale for Discovery

Non-small-cell lung cancer (NSCLC) is frequently driven by activating mutations in the epidermal growth factor receptor (EGFR).[3] First and second-generation EGFR-TKIs, such as erlotinib and gefitinib, initially provide significant clinical benefit for patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation).[2][4] However, a majority of patients eventually develop acquired resistance, leading to disease progression.[2]

The most common mechanism of this acquired resistance, accounting for approximately 60% of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, T790M.[1] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of ATP-competitive inhibitors. Furthermore, first-generation TKIs are limited by dose-dependent toxicities, such as rash and diarrhea, which are caused by the inhibition of wild-type EGFR in healthy tissues.[5]

This created a clear unmet clinical need for a novel TKI that could potently inhibit the T790M resistance mutation and sensitizing mutations, while exhibiting high selectivity over wild-type EGFR to improve the therapeutic window. The development of Osimertinib by AstraZeneca, initiated in May 2009, was a direct response to this challenge.[6] The project aimed to create a mutant-selective, irreversible inhibitor, which ultimately led to the discovery of AZD9291 (Osimertinib).[2][6]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed as an irreversible, mutant-selective EGFR inhibitor.[1] Its mechanism of action is centered on its ability to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][7]

Key aspects of its action include:

-

Irreversible Inhibition: The presence of a reactive acrylamide group allows for the formation of a covalent bond with Cys797, leading to sustained and irreversible inhibition of EGFR kinase activity.[8]

-

Mutant Selectivity: Osimertinib is engineered to potently inhibit EGFR isoforms with sensitizing mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.[8][9]

-

Wild-Type Sparing: Crucially, it has significantly lower activity against wild-type EGFR, which is the primary cause of dose-limiting toxicities seen with earlier-generation TKIs.[1]

By irreversibly binding to the mutant EGFR, Osimertinib blocks ATP from entering the kinase domain, thereby inhibiting autophosphorylation and preventing the activation of downstream pro-survival signaling pathways.[8] The primary pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, growth, and survival.[7][8][10][11]

Signaling Pathway Diagram

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 9. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

The Anti-Proliferative Properties of AVX001: A Technical Guide

AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α), demonstrates significant anti-proliferative effects, primarily by modulating the production of eicosanoids, key signaling molecules in inflammation and cell growth. This guide provides an in-depth technical overview of the mechanisms, quantitative data, and experimental protocols supporting the anti-proliferative properties of this compound.

Core Mechanism of Action

This compound is a derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA).[1] Its primary molecular target is the enzyme cPLA2α, which plays a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid (AA) from membrane phospholipids.[1][2] Once released, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including prostaglandins and leukotrienes.[3] These eicosanoids are potent mediators of inflammation and have been shown to promote cell proliferation.[3][4]

This compound competitively inhibits the activity of cPLA2α, thereby preventing the liberation of arachidonic acid and subsequently reducing the downstream production of pro-proliferative eicosanoids.[2][3] This targeted inhibition leads to a "balanced" reduction of both prostaglandins and leukotrienes, which is believed to contribute to its therapeutic efficacy and safety profile.[3] The anti-proliferative effects of this compound have been particularly noted in keratinocytes, making it a promising agent for hyperproliferative skin disorders such as psoriasis and actinic keratosis.[3][5]

Quantitative Data Summary

The anti-proliferative and anti-inflammatory efficacy of this compound has been quantified in several key in vitro studies. The following tables summarize the critical data.

| Parameter | Value | Cell Line/System | Reference |

| cPLA2α Inhibition (IC50) | 120 nM | In vitro enzyme assay | [3] |

Table 1: In Vitro cPLA2α Enzyme Inhibition by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound on cPLA2α enzyme activity.

| Cell Line | Stimulus | Parameter | IC50 | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | PGE2 Release | 5 µM | [3] |

| HaCaT (immortalized human keratinocytes) | Tumor Necrosis Factor-α (TNF-α) | PGE2 Release | Not explicitly stated, but dose-dependent inhibition shown | [3] |

Table 2: Inhibition of Prostaglandin E2 (PGE2) Release by this compound. This table presents the IC50 values for the inhibition of PGE2 release in immune and skin cells.

| Cell Line | Treatment Duration | Parameter | Concentration of this compound | Effect | Reference |

| HaCaT | 24 hours | Cell Viability | 3.5 µM | ~20% reduction | [3][6] |

| HaCaT | 24 hours | Cell Viability | 7 µM | ~40% reduction | [3][6] |

| HaCaT | 24 hours | Cell Viability | 14 µM | ~60% reduction | [3][6] |

Table 3: Effect of this compound on HaCaT Keratinocyte Viability. This table summarizes the dose-dependent effect of this compound on the viability of HaCaT cells.

| Cell Line | Treatment | Cell Cycle Phase | Percentage of Cells | Reference |

| HaCaT | Vehicle Control | G0/G1 | ~55% | [6] |

| HaCaT | Vehicle Control | S | ~30% | [6] |

| HaCaT | Vehicle Control | G2/M | ~15% | [6] |

| HaCaT | 7 µM this compound | G0/G1 | ~65% | [6] |

| HaCaT | 7 µM this compound | S | ~20% | [6] |

| HaCaT | 7 µM this compound | G2/M | ~15% | [6] |

Table 4: Effect of this compound on Cell Cycle Distribution in HaCaT Keratinocytes. This table shows the percentage of cells in each phase of the cell cycle after treatment with this compound, indicating a G0/G1 phase arrest.

| Cell Line | Treatment | Parameter | Effect | Reference |

| HaCaT | EGF Stimulation | Cyclin D1 mRNA expression | Increased | [3] |

| HaCaT | EGF Stimulation + 7 µM this compound | Cyclin D1 mRNA expression | Significantly reduced compared to EGF alone | [3] |

Table 5: Effect of this compound on Cyclin D1 Expression in EGF-Stimulated HaCaT Keratinocytes. This table illustrates the inhibitory effect of this compound on a key cell cycle regulatory protein.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams are provided.

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent eicosanoid production, thereby reducing cell proliferation.

Caption: A general workflow for investigating the anti-proliferative effects of this compound on cultured cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-proliferative properties.

cPLA2α Enzyme Inhibition Assay (Modified Dole Assay)

This assay determines the in vitro inhibitory activity of this compound on the cPLA2α enzyme.

-

Principle: Measures the release of radiolabeled arachidonic acid from a phospholipid substrate by cPLA2α.

-

Materials:

-

Recombinant human cPLA2α enzyme

-

Substrate mixture: 400 µM Triton X-100, 97 µM 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 1.8 µM 14C-labeled PAPC, and 3 µM phosphatidylinositol-4,5-bisphosphate (PIP2)

-

Assay buffer: 100 mM HEPES (pH 7.5), 90 µM CaCl2, 2 mM dithiothreitol (DTT), and 0.1 mg/mL bovine serum albumin (BSA)

-

This compound at various concentrations

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the cPLA2α enzyme with the this compound dilution (or vehicle control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/H2SO4).

-

Extract the released 14C-arachidonic acid using an organic solvent (e.g., heptane).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

Cell Viability Assay (Resazurin Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

-

Materials:

-

HaCaT keratinocytes

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound at various concentrations

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Seed HaCaT cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

Add resazurin solution to each well (e.g., 10% of the well volume) and incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence of a cell-free control.

-

Cell Cycle Analysis by Automated Microscopy

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with fluorescent dyes that bind to DNA (to identify all cells and determine DNA content) and incorporate a thymidine analog (EdU) during DNA synthesis (to identify cells in S-phase). Automated microscopy and image analysis software are used to quantify the cell populations.

-

Materials:

-

HaCaT keratinocytes

-

Complete cell culture medium

-

This compound

-

5-ethynyl-2'-deoxyuridine (EdU) labeling reagent

-

Hoechst 33342 (or DAPI) for nuclear staining

-

Fluorescent azide for EdU detection (Click-iT chemistry)

-

Fixation and permeabilization buffers

-

High-content imaging system/automated microscope

-

-

Procedure:

-

Seed HaCaT cells in optically clear microplates (e.g., 96- or 384-well).

-

Treat the cells with this compound or vehicle control for the desired duration (e.g., 24 hours).

-

During the final hours of treatment (e.g., last 2-4 hours), add EdU to the culture medium to label cells in S-phase.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.1% Triton X-100).

-

Perform the "click" reaction by adding the fluorescent azide to covalently attach the fluorescent dye to the incorporated EdU.

-

Counterstain the nuclei with Hoechst 33342 or DAPI.

-

Acquire images using an automated microscope.

-

Use image analysis software to:

-

Identify and count the total number of nuclei (Hoechst/DAPI signal).

-

Identify and count the number of S-phase cells (EdU-positive nuclei).

-

Measure the integrated intensity of the nuclear stain to determine the DNA content and classify cells into G0/G1, S, and G2/M phases.

-

-

Calculate the percentage of cells in each phase of the cell cycle.

-

References

- 1. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]

- 2. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

AVX001: A Technical Whitepaper on the Therapeutic Targeting of cPLA2α in Psoriasis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. A key pathological feature is the upregulation of inflammatory mediators, including eicosanoids. Cytosolic phospholipase A2 alpha (cPLA2α) is a pivotal enzyme that initiates the eicosanoid cascade by releasing arachidonic acid (AA) from membrane phospholipids. AVX001, a selective inhibitor of cPLA2α, has emerged as a promising therapeutic agent for psoriasis.[1][2] Clinical and preclinical data indicate that this compound exerts its effects through a dual mechanism: attenuating the production of pro-inflammatory eicosanoids and directly inhibiting the hyperproliferative state of keratinocytes.[1] This document provides a detailed overview of the mechanism of action, preclinical data, clinical trial results, and key experimental methodologies related to this compound in the context of psoriasis research.

Mechanism of Action: Targeting the cPLA2α Signaling Pathway

This compound is a selective, ω-3 polyunsaturated fatty acid (PUFA) derivative that directly inhibits the enzymatic activity of cPLA2α.[1] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release arachidonic acid, the primary precursor for eicosanoids—a class of potent lipid mediators including prostaglandins (PGs) and leukotrienes (LTs).[1]

In psoriasis, pro-inflammatory stimuli (e.g., cytokines like TNF-α) lead to the activation of cPLA2α in immune cells and keratinocytes.[1] The subsequent overproduction of eicosanoids, such as Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4), drives inflammation and keratinocyte proliferation, two hallmarks of psoriatic plaques.[1] By inhibiting cPLA2α, this compound blocks the release of arachidonic acid, thereby suppressing the entire downstream cascade of both cyclooxygenase (COX) and lipoxygenase (LOX) pathway metabolites.[1][3] This upstream inhibition provides a more balanced and comprehensive suppression of eicosanoids compared to NSAIDs, which only target the COX pathway.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the cPLA2α pathway.

Quantitative Preclinical and Clinical Data

Research has established the potency and clinical efficacy of this compound through in vitro assays and a Phase I/IIa clinical trial.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell/Enzyme System | Stimulus | IC50 Value | Source |

| cPLA2α Activity | Purified Enzyme | - | 120 nM | [1] |

| PGE2 Release | Human PBMCs | Lipopolysaccharide (LPS) | 5 µM | [1] |

| Cell Viability | Human BCC Cell Line (UWBCC1) | - | 10 µM | [4] |

Table 2: Summary of Phase I/IIa Clinical Trial Results for Topical this compound

| Parameter | Details | Result | Source |

| Study Design | Randomized, double-blind, placebo-controlled, dose-escalation | - | [1][2] |

| Patient Population | 88 completing male patients with mild to moderate plaque psoriasis | - | [2][5] |

| Treatment Duration | 4 weeks, with a 2-week follow-up | - | [2][6] |

| Dose Range | 0.002% up to 5.0% | - | [2] |

| Primary Endpoint (Safety) | Local Skin Reaction Adverse Events (LSRAE) | Well tolerated; No grade 3-4 LSRAE observed | [2][5] |

| Secondary Endpoint (Efficacy) | Modified Psoriasis Area and Severity Index (mPASI) Reduction | 29% reduction in mPASI at 5% dose (Week 4) | [2][5] |

| Secondary Endpoint (Efficacy) | Post Hoc Analysis of 3% and 5% Doses Combined | 31% reduction in mPASI (p=0.058) | [2][5] |

| Secondary Endpoint (Efficacy) | Plaque Infiltration Reduction (3% and 5% Doses Combined) | Statistically significant reduction (p=0.036) | [2][5] |

Key Experimental Protocols and Workflows

The anti-inflammatory and anti-proliferative properties of this compound have been characterized using established in vitro models.[1]

Inhibition of Eicosanoid Release in Human PBMCs

This assay quantifies the ability of this compound to suppress the production of pro-inflammatory eicosanoids from primary human immune cells.

-

Objective: To determine the dose-dependent inhibition of PGE2 release by this compound in stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

-

Methodology:

-

PBMC Isolation: PBMCs are isolated from healthy human donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS), to the culture media.

-

Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Quantification: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: An IC50 value is calculated from the dose-response curve.[1]

-

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's inhibition of PGE2 in PBMCs.

Keratinocyte Proliferation Assay

This assay evaluates the effect of this compound on the hyperproliferation of keratinocytes, a key pathological feature of psoriasis.

-

Objective: To measure the impact of this compound on the viability and proliferation of human keratinocytes.

-

Methodology:

-

Cell Line: The immortalized human keratinocyte cell line, HaCaT, is used.[1]

-

Cell Seeding: HaCaT cells are seeded into multi-well plates at a predetermined density and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound. In some experiments, a growth factor like Epidermal Growth Factor (EGF) is added to stimulate proliferation.[3]

-

Incubation: Cells are incubated for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a standard method, such as:

-

MTT Assay: Measures metabolic activity.

-

BrdU Incorporation Assay: Measures DNA synthesis.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: Results are expressed as a percentage of the vehicle-treated control to determine the inhibitory effect of this compound.

-

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for psoriasis that addresses both the inflammatory and proliferative components of the disease.[1] By selectively inhibiting cPLA2α, it effectively reduces the production of a broad range of inflammatory eicosanoids.[1] A Phase I/IIa clinical study has demonstrated that a topical formulation of this compound is safe, well-tolerated, and shows statistically significant clinical effects in patients with mild to moderate plaque psoriasis.[2] The observed continuous improvement over the four-week treatment period suggests that longer treatment durations could yield superior efficacy.[2]

Future research should focus on larger, later-phase clinical trials to confirm these initial findings and to optimize dosing and formulation. Further investigation into the systemic potential of this compound for more severe psoriasis and other chronic inflammatory conditions is also warranted.[7]

References

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, this compound, in patients with mild to moderate plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation - Ask this paper | Bohrium [bohrium.com]

- 4. cdn.bequoted.com [cdn.bequoted.com]

- 5. researchgate.net [researchgate.net]

- 6. Avexxin Completes Phase I/IIA Study in Psoriasis and Achieves Proof-of-Concept in Man With its Compound this compound in a Topical Formulation [prnewswire.com]

- 7. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound this compound In A Topical Formulation - BioSpace [biospace.com]

The Development of AVX001: A cPLA2α Inhibitor for Inflammatory and Hyperproliferative Diseases

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the development of AVX001, a selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The document is intended for researchers, scientists, and professionals in drug development, detailing the scientific rationale, key experimental findings, and clinical investigations of this compound in various disease models.

Introduction to this compound and its Target: cPLA2α

This compound is a novel small molecule therapeutic designed to specifically inhibit the activity of cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a critical role in inflammatory and proliferative processes.[1][2] cPLA2α catalyzes the release of arachidonic acid (AA) from cellular membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes.[1][3] These lipid mediators are key drivers of inflammation and are implicated in the pathophysiology of numerous chronic inflammatory diseases and cancers.[1][4] By inhibiting cPLA2α, this compound aims to reduce the production of these pro-inflammatory molecules, thereby mitigating disease activity.[1] The development of this compound originated from foundational research conducted at the Norwegian University of Science and Technology.[5]

Mechanism of Action: Inhibition of the cPLA2α-Mediated Inflammatory Cascade

The primary mechanism of action of this compound is the direct inhibition of the cPLA2α enzyme.[3][6] This inhibition has been shown to downregulate cytokine-stimulated prostaglandin E2 (PGE2) formation by blocking cPLA2α-dependent Nuclear Factor-kappa B (NF-κB) activation.[3][6] NF-κB is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes. The inhibition of its activation by this compound represents a key aspect of the drug's anti-inflammatory effects.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), activate cPLA2α. This leads to the release of arachidonic acid and subsequent activation of the NF-κB pathway, resulting in the transcription of pro-inflammatory genes. This compound directly inhibits cPLA2α, thereby blocking this entire cascade.

Preclinical Development

This compound has been evaluated in several preclinical models, demonstrating its anti-inflammatory and anti-proliferative properties.

In Vitro Enzyme Inhibition

The inhibitory activity of this compound on cPLA2α was assessed using a modified Dole assay.

Table 1: In Vitro cPLA2α Inhibition by this compound

| Compound | Target Enzyme | IC50 (µM) |

| This compound | cPLA2α | 0.12[3] |

Inhibition of Pro-inflammatory Mediator Release

The effect of this compound on the release of PGE2 from peripheral blood mononuclear cells (PBMCs) and human keratinocytes (HaCaT) was investigated.

Table 2: Inhibition of Stimulated PGE2 Release by this compound

| Cell Type | Stimulus | IC50 (µM) |

| PBMC | Lipopolysaccharide (LPS) | 5[3] |

| HaCaT | Tumor Necrosis Factor-α (TNF-α) | Not specified[3] |

Anti-proliferative Effects in Keratinocytes

This compound was shown to inhibit the proliferation of human keratinocytes (HaCaT cells), a key feature of psoriatic skin.

Table 3: Anti-proliferative Effect of this compound on HaCaT Cells

| Assay | Endpoint | Result |

| Resazurin Assay | Cell Viability | Dose-dependent reduction[3] |

| EdU Incorporation | S-phase Entry | Inhibition[3] |

Efficacy in a Murine Model of Rheumatoid Arthritis

This compound was evaluated in a collagen-induced arthritis (CIA) model in mice, a well-established model for rheumatoid arthritis.

Table 4: Efficacy of this compound in Murine Collagen-Induced Arthritis

| Treatment Group | Arthritis Index (AI) Reduction vs. Vehicle | Plasma PGE2 Reduction vs. Vehicle |

| This compound (30 mg/kg) | Significant reduction (p < 0.005)[6] | ~50%[6] |

| AVX002 (30 mg/kg) | Significant reduction (p < 0.05)[6] | ~50%[6] |

| Methotrexate (MTX) | Significant reduction (p < 0.05)[6] | Not specified |

| Enbrel | Significant reduction[2] | Not significant[6] |

Clinical Development

This compound has undergone clinical evaluation for the treatment of psoriasis and actinic keratosis.

Phase I/IIa Study in Psoriasis

A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study was conducted to assess the safety and efficacy of topical this compound in patients with mild to moderate plaque psoriasis.[5][7]

Table 5: Clinical Efficacy of Topical this compound in Psoriasis (4-week treatment)

| Dose | Primary Endpoint | Result |

| Up to 5% | Safety and Tolerability | Well-tolerated with no grade 3-4 Local Skin Reaction Adverse Events (LSRAE)[7] |

| 5% | Modified Psoriasis Area and Severity Index (mPASI) Reduction | 29% reduction from baseline[1][7] |

| 3% and 5% (combined, post-hoc) | mPASI Reduction | 31% reduction (p=0.058)[1][7] |

| 3% and 5% (combined, post-hoc) | Reduction in Infiltration | Statistically significant reduction (p=0.036)[1][7] |

Phase I/IIa Study in Actinic Keratosis (COAKS Trial)

A single-centre, randomized, vehicle-controlled, double-blind, parallel-group hybrid clinical trial (NCT05164393) was initiated to evaluate the tolerability, safety, and efficacy of daily field-directed topical treatment with this compound gel (1% or 3%) in participants with actinic keratosis (AK).[8][9]

Table 6: Clinical Efficacy of Topical this compound in Actinic Keratosis

| Dose | Efficacy Endpoint | Result |

| 1% and 3% | Clearance of AK target area of >50% at End of Treatment | 18% of patients[1] |

Experimental Protocols

In Vitro cPLA2α Enzyme Inhibition Assay (Modified Dole Assay)

This assay determines the in vitro activity of cPLA2α. The protocol involves the following key steps:

-

Substrate Preparation : A mixed micelle substrate is prepared containing Triton X-100, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), 14C-labeled PAPC, and phosphatidylinositol-4,5-bisphosphate (PIP2) in a HEPES buffer.[6]

-

Enzyme Reaction : The cPLA2α enzyme is added to the substrate mix in the presence or absence of this compound.

-

Reaction Termination and Extraction : The reaction is stopped, and the released radiolabeled arachidonic acid is extracted.

-

Quantification : The amount of released arachidonic acid is quantified using scintillation counting to determine the level of enzyme inhibition.

Keratinocyte Proliferation Assay (Resazurin Assay)

This assay measures cell viability as an indicator of proliferation. The general protocol is as follows:

-

Cell Seeding : HaCaT keratinocytes are seeded in a 96-well plate and allowed to adhere.

-

Treatment : Cells are treated with varying concentrations of this compound or a vehicle control.

-

Resazurin Addition : After the treatment period, a resazurin-based solution is added to each well.

-

Incubation : The plate is incubated to allow viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.

-

Fluorescence Measurement : The fluorescence of resorufin is measured using a microplate reader, with the signal being proportional to the number of viable cells.

Murine Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-arthritic potential of therapeutic agents. The key steps are:

-

Immunization : Genetically susceptible mice (e.g., DBA/1J) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[10]

-

Booster Immunization : A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[10]

-

Treatment Administration : Treatment with this compound, a comparator drug (e.g., Methotrexate, Enbrel), or vehicle is initiated either prophylactically (before or at the time of the booster) or therapeutically (after the onset of arthritis).[2][6]

-

Disease Assessment : The severity of arthritis is monitored regularly by scoring paw swelling and inflammation (Arthritis Index).[2][6]

-

Histopathological and Biomarker Analysis : At the end of the study, joints are collected for histological examination of inflammation and damage, and blood samples are analyzed for inflammatory biomarkers like PGE2.[2][6]

Conclusion

The development of this compound represents a targeted approach to treating inflammatory and hyperproliferative diseases by inhibiting the key enzyme cPLA2α. Preclinical studies have demonstrated its potent anti-inflammatory and anti-proliferative effects, which have been translated into promising results in early-phase clinical trials for psoriasis and actinic keratosis. The mechanism of action, involving the suppression of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential. Further clinical development is warranted to fully establish the efficacy and safety of this compound as a novel treatment option for patients with these conditions.

References

- 1. The Copenhagen Actinic Keratosis Study (COAKS). A decentralised clinical trial to evaluate tolerability, safety and efficacy of daily field-directed topical treatment with cytosolic phospholipase A2 inhibitor, this compound, in participants with actinic keratosis: protocol for a randomised controlled phase I/IIa trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ω3-polyunsaturated fatty acid derivatives this compound and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 9. TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of AVX001

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is an experimental therapeutic agent identified as a potent and selective inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2] This enzyme, cPLA2α, plays a pivotal role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids.[3] The liberated arachidonic acid is subsequently metabolized into various pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1] By inhibiting cPLA2α, this compound effectively curtails the production of these inflammatory mediators, and has also been shown to suppress aberrant keratinocyte hyperproliferation.[1][4] These characteristics position this compound as a promising candidate for the treatment of various inflammatory and hyperproliferative disorders, such as psoriasis and rheumatoid arthritis.[2][4]

This document provides detailed protocols for key in vitro experiments to characterize the activity and efficacy of this compound. The included methodologies cover the direct assessment of its enzymatic inhibition, its effects on cellular inflammatory responses, and its anti-proliferative activity.

Mechanism of Action: cPLA2α Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the cPLA2α enzyme.[1] The following diagram illustrates the signaling pathway and the point of intervention for this compound.

Caption: cPLA2α signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound from various studies.

Table 1: cPLA2α Enzymatic Inhibition

| Compound | Assay Type | IC50 (ΧI(50)) | Source |

| This compound | Mixed Micelle Assay | 0.0072 (mole fraction) | [5] |

| This compound | Vesicular Assay | ~120 nM | [6] |

Table 2: Inhibition of Arachidonic Acid (AA) and Prostaglandin E2 (PGE2) Release

| Cell Type | Stimulant | Measured Product | IC50 | Source |

| SW982 Synoviocytes | IL-1β | AA Release | 1.1 µM (at 24h) | [5] |

| Renal Mesangial Cells | IL-1β | PGE2 Synthesis | Potent Suppression | [6] |

Experimental Workflow Overview

The general workflow for the in vitro characterization of this compound is depicted below.

Caption: General experimental workflow for this compound in vitro testing.

Detailed Experimental Protocols

cPLA2α Enzyme Activity Assay (Mixed Micelle Assay)

This protocol is adapted from methodologies described for measuring cPLA2α activity using a mixed micelle substrate.[1][5]

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of cPLA2α.

Materials:

-

Recombinant human cPLA2α enzyme

-

1-palmitoyl-2-[1-14C]arachidonoyl-phosphatidylcholine ([14C]PAPC)

-

Unlabeled 1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC)

-

Triton X-100

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mg/mL BSA, 4 mM CaCl2, 10 mM dithiothreitol (DTT)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Dole's Reagent (isopropanol:heptane:1M H2SO4, 40:10:1)

-

n-heptane

-

Silica gel powder

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare Mixed Micelles:

-

In a glass tube, combine unlabeled PAPC and [14C]PAPC.

-

Dry the lipids under a stream of nitrogen gas.

-

Resuspend the lipid film in a solution of Triton X-100 (e.g., 0.00125%) by vigorous vortexing for 2 minutes, followed by sonication for 5 minutes in a water bath to form mixed micelles.

-

-

Prepare this compound Dilutions:

-

Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, the desired concentration of this compound or vehicle, and the mixed micelle substrate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the recombinant cPLA2α enzyme.

-

Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding Dole's reagent.

-

Add n-heptane and water, and vortex thoroughly to partition the lipids.

-

Centrifuge to separate the phases.

-

-

Quantification of Released [14C]Arachidonic Acid:

-

Transfer the upper heptane layer to a new tube containing silica gel powder to remove any remaining phospholipids.

-

Vortex and centrifuge.

-

Transfer an aliquot of the heptane supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Arachidonic Acid Release Assay

This protocol outlines a method to measure the effect of this compound on stimulated arachidonic acid release from cultured cells.

Objective: To assess the ability of this compound to inhibit the release of arachidonic acid in a cellular context.

Materials:

-

Human cell line (e.g., SW982 synoviocytes)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[3H]Arachidonic Acid

-

Pro-inflammatory stimulus (e.g., IL-1β)

-

This compound stock solution

-

Phosphate Buffered Saline (PBS)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Cell Seeding and Labeling:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Label the cells by incubating them with [3H]Arachidonic Acid in the culture medium for 18-24 hours.

-

-

Wash and Pre-treatment:

-

Wash the cells twice with PBS to remove unincorporated [3H]Arachidonic Acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.

-

-

Stimulation:

-

Add the pro-inflammatory stimulus (e.g., IL-1β) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

-

Quantification:

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity to quantify the released [3H]Arachidonic Acid.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of stimulated arachidonic acid release for each this compound concentration.

-

Determine the IC50 value as described in the previous protocol.

-

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive ELISA kit.

Objective: To measure the effect of this compound on the production of a key downstream metabolite of arachidonic acid.

Materials:

-

Human cell line (e.g., renal mesangial cells, keratinocytes)

-

Cell culture medium

-

Pro-inflammatory stimulus (e.g., IL-1β)

-

This compound stock solution

-

Commercial PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., IL-1β) and incubate for a specified period (e.g., 24 hours).

-

-

Supernatant Collection:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.

-

-

PGE2 ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a plate pre-coated with an anti-PGE2 antibody.

-

Adding a fixed amount of HRP-conjugated PGE2.

-

Incubating to allow competition between the sample/standard PGE2 and the HRP-conjugated PGE2 for antibody binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution and incubating to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Determine the percentage of inhibition of PGE2 production for each this compound concentration.

-

Keratinocyte Proliferation Assay (Crystal Violet Assay)

This protocol is for assessing the anti-proliferative effects of this compound on keratinocytes.

Objective: To determine if this compound can inhibit the proliferation of keratinocytes, a key feature of psoriatic plaques.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Keratinocyte growth medium

-

Growth factors (e.g., EGF)

-

This compound stock solution

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Solubilization Solution (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed keratinocytes in a 96-well plate at a low density and allow them to adhere.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control in the presence of growth factors to stimulate proliferation.

-

Incubate for a period that allows for cell division (e.g., 48-72 hours).

-

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol) for 15 minutes.

-

Remove the fixative and air dry the plate.

-

Add Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Add the Solubilization Solution to each well to dissolve the stain.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the cell number.

-

Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.

-

Conclusion

The protocols detailed in this document provide a robust framework for the in vitro evaluation of this compound. By systematically assessing its direct enzymatic inhibition, its impact on cellular inflammatory pathways, and its anti-proliferative effects, researchers can gain a comprehensive understanding of the therapeutic potential of this cPLA2α inhibitor. The provided data and workflows serve as a valuable resource for scientists engaged in the research and development of novel anti-inflammatory and anti-proliferative agents.

References

- 1. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes [escholarship.org]

- 5. Kinetic analysis of phospholipase A2 activity toward mixed micelles and its implications for the study of lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme activity and structural dynamics linked to micelle formation: a fluorescence anisotropy and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of AVX001 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of AVX001 in mice, based on established experimental models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is a potent and selective inhibitor of cytosolic group IVA phospholipase A2 (cPLA2α).[1][2][3] This enzyme plays a crucial role in the inflammatory process by catalyzing the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins.[2][4] By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, making it a promising therapeutic agent for inflammatory diseases.[2][5] Preclinical studies in mouse models of collagen-induced arthritis (CIA) have demonstrated that this compound can significantly ameliorate disease progression, highlighting its potential as a disease-modifying anti-rheumatic drug.[1][6]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to and inhibiting the cPLA2α enzyme.[2][4] This inhibition prevents the release of arachidonic acid from membrane phospholipids. Consequently, the downstream production of prostaglandins, such as PGE2, via the cyclooxygenase (COX) pathway is suppressed.[1][2] This targeted inhibition of a key inflammatory pathway underscores the therapeutic potential of this compound in various inflammatory conditions.[4][5]

In Vivo Administration Protocols

The following protocols are based on studies conducted in a collagen-induced arthritis (CIA) model in male DBA/1 mice.[1]

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Syringes (1 ml) with 27-gauge needles

-

Male DBA/1 mice (8-10 weeks old)

Dosing and Administration

Vehicle Preparation: The vehicle used for this compound administration is 100% DMSO.[1]

Drug Formulation: Prepare the required concentration of this compound in 100% DMSO. The selection of doses of 10 mg/kg and 30 mg/kg body weight was based on reported anti-inflammatory effects of structurally similar cPLA2α inhibitors.[1]

Administration Route: Administer this compound via intraperitoneal (IP) injection.[1]

Experimental Protocols

Two primary experimental models have been described for evaluating this compound in the CIA mouse model: a prophylactic and a therapeutic model.[1]

3.3.1. Prophylactic Treatment Protocol

This protocol aims to assess the ability of this compound to prevent or delay the onset of arthritis.

-

Animal Model: Collagen-Induced Arthritis (CIA) in male DBA/1 mice.

-

Induction of Arthritis: Arthritis is induced by an initial immunization with type II collagen on day 0, followed by a booster injection on day 21.[1]

-

Treatment Initiation: Treatment with this compound begins one hour prior to the second immunization with type II collagen.[1]

-

Dosing Regimen:

-

Administer this compound daily for the first 4 days of treatment.

-

Subsequently, administer this compound every second day until the termination of the study.[1]

-

3.3.2. Therapeutic Treatment Protocol

This protocol is designed to evaluate the efficacy of this compound in treating established arthritis.

-

Animal Model: Collagen-Induced Arthritis (CIA) in male DBA/1 mice.

-

Induction of Arthritis: Same as the prophylactic model.

-

Treatment Initiation: Treatment with this compound begins after the clinical signs of arthritis are evident.

-

Dosing Regimen:

-

Administer this compound daily for the first 4 days of treatment.

-

Subsequently, administer this compound every second day until the termination of the study.[1]

-

Data Presentation

The efficacy of this compound in the CIA mouse model was evaluated based on the Arthritis Index (AI) and plasma PGE2 levels.

Summary of In Vivo Efficacy Data

| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Model | Outcome | Reference |

| This compound | 10 | IP | Prophylactic | Significant reduction in Arthritis Index | [1] |

| This compound | 30 | IP | Prophylactic | Significant reduction in Arthritis Index (more prominent effect) | [1] |

| This compound | 30 | IP | Therapeutic | Significant reduction in Arthritis Index | [1] |

| Methotrexate (MTX) | 0.3 | IP | Prophylactic | Significant reduction in Arthritis Index | [1] |

| Enbrel | 25 | IP | Therapeutic | Significant reduction in Arthritis Index | [1] |

Summary of Biomarker Data (Plasma PGE2 Levels)

| Treatment Group | Dose (mg/kg) | Treatment Model | PGE2 Reduction vs. Vehicle | Significance | Reference |

| This compound | 10 | Prophylactic | 50% | p < 0.005 | [1] |

| This compound | 30 | Prophylactic | 37% | Not significant | [1] |

| This compound | 30 | Therapeutic | 54% | p < 0.005 | [1] |

| Methotrexate (MTX) | 0.3 | Prophylactic | 52% | p < 0.05 | [1] |

| Enbrel | 25 | Therapeutic | 19% | Not significant | [1] |

Pharmacokinetics

Conclusion

This compound has demonstrated significant anti-inflammatory and disease-modifying effects in a mouse model of rheumatoid arthritis.[1][6] The provided protocols for prophylactic and therapeutic administration can serve as a valuable starting point for further preclinical evaluation of this compound in various inflammatory disease models. The inhibitory action of this compound on cPLA2α and the subsequent reduction in PGE2 levels confirm its targeted mechanism of action.[1] Further investigation into the pharmacokinetics of this compound will be crucial for its clinical translation.

References

- 1. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosolic group IVA phospholipase A2 inhibitors, this compound and AVX002, ameliorate collagen-induced arthritis [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AVX001 Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVX001 is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the production of eicosanoids, including prostaglandins and leukotrienes.[1] These lipid mediators are critically involved in inflammation and cell proliferation.[1][3] By inhibiting cPLA2α, this compound effectively reduces the production of these pro-inflammatory and pro-proliferative molecules, making it a promising therapeutic agent for inflammatory diseases such as psoriasis and rheumatoid arthritis.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound. The described methods include assays for measuring the inhibition of arachidonic acid release, prostaglandin E2 (PGE2) production, and cell proliferation. Additionally, best practices for cell culture and assay execution are outlined to ensure data accuracy and reproducibility.

Mechanism of Action of this compound